molecular formula C8H8BrNO B1210500 2-Bromo-N-phenylacetamide CAS No. 5326-87-4

2-Bromo-N-phenylacetamide

Cat. No. B1210500
CAS RN: 5326-87-4
M. Wt: 214.06 g/mol
InChI Key: DCPLOIFDMMEBQZ-UHFFFAOYSA-N
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Patent
US05723475

Procedure details

Aniline and bromoacetyl bromide were used to produce the above compound in the same way as Reference Example 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][CH2:9][C:10](Br)=[O:11]>>[C:2]1([NH:1][C:10](=[O:11])[CH2:9][Br:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the above compound in the same way as Reference Example 8

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.